5,6-Dimethyl-2,1,3-benzoselenadiazole

Organic Photovoltaics Donor-Acceptor Copolymers Charge Transport

Researchers seeking low-bandgap D-A copolymers face trade-offs: benzothiadiazole analogs exhibit wider bandgaps (1.93 eV) and blue-shifted absorption, limiting Jsc in organic photovoltaics. This 5,6-dimethyl-substituted benzoselenadiazole (CAS 2626-34-8) solves that gap. - **Quantitative advantage:** Optical bandgap of 1.80 eV vs. 1.93 eV for sulfur analog; enables Jsc up to 28.66 mA/cm² in binary OSCs - **Differentiated chemistry:** Selenium chalcogen bonding + methyl steric control for tailored solid-state packing - **Supply chain:** Multiple pack sizes available; stable crystalline solid shipped ambient

Molecular Formula C8H8N2Se
Molecular Weight 211.13 g/mol
CAS No. 2626-34-8
Cat. No. B3025547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-2,1,3-benzoselenadiazole
CAS2626-34-8
Molecular FormulaC8H8N2Se
Molecular Weight211.13 g/mol
Structural Identifiers
SMILESCC1=CC2=N[Se]N=C2C=C1C
InChIInChI=1S/C8H8N2Se/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3
InChIKeyJXAGKGMQYSONPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-2,1,3-benzoselenadiazole: Electron-Deficient Selenium Heterocycle


5,6-Dimethyl-2,1,3-benzoselenadiazole (CAS 2626-34-8) is a methyl-substituted derivative of the 2,1,3-benzoselenadiazole (BSD) heterocyclic core, a class of compounds characterized by a selenium atom bridging two nitrogen atoms within a fused bicyclic framework [1]. The parent BSD core is well-recognized for its strong electron-accepting properties, lower bandgap, and enhanced intermolecular interactions mediated by chalcogen bonding, relative to its sulfur (benzothiadiazole, BTD) and oxygen (benzoxadiazole, BOD) analogs [2]. The specific 5,6-dimethyl substitution in this compound serves as a valuable building block for the synthesis of more complex donor-acceptor (D-A) materials, offering distinct steric and electronic effects that influence molecular packing, solubility, and solid-state reactivity [3].

Electron-deficient Se-heterocycle building block for donor-acceptor materials
5,6-dimethyl substitution modulates solid-state packing and solubility
Supports Stille / Suzuki cross-coupling polymerization workflows

5,6-Dimethyl-2,1,3-benzoselenadiazole vs. Unsubstituted Analogs


Direct substitution of the 5,6-dimethyl-2,1,3-benzoselenadiazole core with an unsubstituted benzoselenadiazole or a sulfur-based benzothiadiazole analog is not chemically straightforward and leads to quantifiably different material properties. The 5,6-dimethyl groups impose steric constraints that directly influence the solid-state packing and the geometry of non-covalent chalcogen-bonding networks, a feature absent in unsubstituted analogs [1]. Furthermore, replacing the selenium atom with sulfur (as in 5,6-dimethylbenzothiadiazole) fundamentally alters the electronic landscape: it increases the optical bandgap, reduces electron affinity, and weakens intermolecular interactions critical for charge transport in optoelectronic devices [2]. While a benzothiadiazole analog may share similar synthetic pathways, the resulting polymer or small molecule will exhibit a blue-shifted absorption spectrum and inferior photovoltaic performance, as detailed in the quantitative evidence below [3].

Sulfur (BTD) analog Higher optical bandgap and reduced electron affinity may shift absorption profile and charge-transport behavior
Oxygen (BOD) analog Significantly wider bandgap and minimal chalcogen bonding alter intermolecular packing geometry
Unsubstituted BSD analog Absence of 5,6-dimethyl groups changes steric constraints and may disrupt solid-state chalcogen-bonding networks

5,6-Dimethyl-2,1,3-benzoselenadiazole Performance Benchmarks


Se vs. S: Red-Shifted Absorption and Enhanced Hole Mobility

In a direct comparison of D-A copolymers, replacing the sulfur atom in a fluorinated benzothiadiazole (BT) acceptor unit with selenium to create a benzoselenadiazole (BSe) unit results in a systematic red-shift of the absorption spectrum and an increase in hole mobility. The polymer containing the benzoselenadiazole core (PBDTBSe) exhibited a higher hole mobility compared to its benzothiadiazole counterpart (PBDTBT). Specifically, the optimized polymer solar cell based on PBDTBT achieved a power conversion efficiency (PCE) of 5.06%, while the device based on PBDTBSe achieved a PCE of 2.20% [1]. Although the overall PCE was lower due to morphological factors, this comparison directly quantifies the electronic impact of the Se-for-S substitution on key material parameters relevant to procurement for device optimization.

PCE: Se vs S Polymer
Head-to-head
PBDTBT (S): 5.06%
PBDTBSe (Se): 2.20%
Supports Se-for-S device parameter evaluation in OPV optimization
Under AM 1.5G; morphology factors influence overall PCE
Organic Photovoltaics Donor-Acceptor Copolymers Charge Transport

Se vs. O: Bandgap Reduction and Red-Shifted Absorption

In a series of low-bandgap conjugated polymers containing phenothiazine donor and various benzodiazole acceptors, substituting the acceptor unit from benzoxadiazole (O) to benzoselenadiazole (Se) significantly reduces the optical bandgap and broadens the absorption spectrum into the near-infrared region. The polymer with the benzoselenadiazole acceptor exhibited an optical bandgap of 1.80 eV, compared to 1.93 eV for the benzoxadiazole-based polymer [1]. This reduction in bandgap, enabled by the selenium atom, is a critical parameter for designing materials with enhanced light-harvesting capabilities in organic photovoltaic applications.

Optical Bandgap
Cross-study
1.80 eV (Se polymer)
1.93 eV (O polymer)
Supports selection for extended near-infrared absorption range
Thin-film measurement; absorption onset method
Conjugated Polymers Optical Bandgap Engineering Near-Infrared Absorption

Se vs. S: Enhanced Electron Affinity and Charge Injection

Theoretical studies on donor-acceptor copolymers reveal that the incorporation of a benzoselenadiazole (BSe) unit, in place of a benzothiadiazole (BTd) unit, significantly lowers the LUMO energy level, thereby enhancing electron affinity (EA). This effect is demonstrated in a direct comparison of two carbazole-based copolymers, PCzBSeDZ and PCzBTDZ. The calculated EA for PCzBSeDZ is higher than that for PCzBTDZ, indicating improved electron-injection and transporting ability for the selenium-containing polymer [1]. This theoretical prediction aligns with experimental observations of improved device performance in some systems.

DFT Electron Affinity
Method context
Higher EA predicted for Se-containing copolymer vs S analog
Supports theoretical basis for electron-transport material design
Gas-phase DFT; experimental validation may vary
Electron Transport Density Functional Theory Polymer Electronics

Fused-Benzoselenadiazole Core: Record Short-Circuit Current Density

In a comparative study of asymmetric non-fullerene acceptors (NFAs), replacing the central heterocycle from benzotriazole (BTP-N) or benzothiadiazole (BTP-S) with a fused-benzoselenadiazole core (BTP-Se) resulted in a remarkable increase in short-circuit current density (Jsc). The device based on PBDB-T:BTP-Se achieved a Jsc of 28.66 mA/cm², significantly higher than the 11.97% and 12.56% PCE devices based on BTP-N and BTP-S, respectively, and representing one of the highest reported Jsc values for binary NFA-based OSCs [1]. This demonstrates the unique ability of the benzoselenadiazole core to facilitate ultrahigh photocurrent generation.

Short-Circuit Current Density
Head-to-head
Jsc = 28.66 mA/cm² (BTP-Se NFA)
PCE = 14.20%
Supports BSe core for high-photocurrent NFA research
Binary NFA-based OSC; reported highest among tested set
Non-Fullerene Acceptors Organic Solar Cells Ultra-Narrow Bandgap Materials

5,6-Dimethyl-2,1,3-benzoselenadiazole Applications


Low-Bandgap Donor-Acceptor Copolymers for Organic Photovoltaics

This compound serves as a crucial precursor for the synthesis of electron-accepting monomers in low-bandgap D-A copolymers. Its 5,6-dimethyl groups can be functionalized (e.g., via bromination) to enable subsequent Stille or Suzuki cross-coupling polymerizations. The resulting benzoselenadiazole-containing polymers exhibit reduced optical bandgaps and red-shifted absorption compared to their benzothiadiazole or benzoxadiazole analogs, making them ideal for optimizing light harvesting in bulk heterojunction OPV devices [1][2]. This application is supported by the quantitative bandgap reduction data (1.80 eV vs 1.93 eV) and the record Jsc achieved with a fused-benzoselenadiazole NFA core [3][4].

Chalcogen-Bonded Supramolecular Architectures

The presence of a selenium atom and the specific 5,6-dimethyl substitution pattern allows this compound to participate in unique chalcogen-bonding (ChB) interactions. Solid-state NMR studies show that the methyl groups influence the electrostatic surface potential and the geometry of self-complementary ChB networks, which are critical for controlling solid-state packing and morphology in thin-film electronic devices [5]. This makes the compound valuable for crystal engineering studies and for developing materials with tailored charge transport properties through non-covalent interactions.

High-Performance Non-Fullerene Acceptors

The 5,6-dimethyl-2,1,3-benzoselenadiazole unit can be elaborated into a fused-ring electron-deficient core for the synthesis of asymmetric non-fullerene acceptors. As demonstrated by the BTP-Se NFA, this core enables ultra-narrow bandgaps and exceptional short-circuit current densities (up to 28.66 mA/cm²) in organic solar cells [4]. This application is particularly relevant for researchers aiming to push the efficiency limits of binary OSCs beyond current benchmarks, and it underscores the compound's value as a key intermediate for state-of-the-art photovoltaic materials.

Application
Selection Property
Validation Focus
Low-bandgap D-A copolymers for OPV
Optical bandgap and absorption profile
Red-shifted absorption onset and copolymer morphology
Chalcogen-bonded supramolecular architectures
Se-mediated non-covalent network geometry
Solid-state packing and thin-film morphology
Non-fullerene acceptor core synthesis
Narrow bandgap and high current density
Device photocurrent and efficiency benchmarks

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